molecular formula C19H30ClNO2 B331069 2-(4-Chlorophenoxy)-n-undecylacetamide

2-(4-Chlorophenoxy)-n-undecylacetamide

Cat. No.: B331069
M. Wt: 339.9 g/mol
InChI Key: KEXMVLAROHFXME-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-n-undecylacetamide is a halogenated acetamide derivative characterized by a 4-chlorophenoxy group attached to an acetamide backbone with an undecyl (C₁₁H₂₃) alkyl chain. For example, ethyl 2-(4-chlorophenoxy)acetate is synthesized via KI-catalyzed reactions between 4-chlorophenol and ethyl 2-chloroacetate under reflux . Subsequent hydrazide formation and cyclization steps are common in generating structurally related acetamide derivatives .

Properties

Molecular Formula

C19H30ClNO2

Molecular Weight

339.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-undecylacetamide

InChI

InChI=1S/C19H30ClNO2/c1-2-3-4-5-6-7-8-9-10-15-21-19(22)16-23-18-13-11-17(20)12-14-18/h11-14H,2-10,15-16H2,1H3,(H,21,22)

InChI Key

KEXMVLAROHFXME-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCNC(=O)COC1=CC=C(C=C1)Cl

Canonical SMILES

CCCCCCCCCCCNC(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2-(4-Chlorophenoxy)-n-undecylacetamide and related compounds in terms of structure, synthesis, and properties:

Compound Molecular Formula Key Substituents Synthesis Highlights Notable Properties/Applications
This compound C₁₉H₂₉ClN₂O₂ (inferred) - 4-Chlorophenoxy
- Undecyl chain
Likely involves alkylation of 2-(4-chlorophenoxy)acetamide intermediates Enhanced lipophilicity due to long alkyl chain
2-{4-Nitrophenyl}-N-undecylacetamide C₁₉H₃₀N₂O₃ - 4-Nitrophenyl
- Undecyl chain
Undisclosed synthesis; nitro group may require reduction or electrophilic substitution Nitro group enhances electron-withdrawing effects
2-Chloro-N-(4-cyanophenyl)acetamide C₉H₇ClN₂O - Chloroacetamide
- 4-Cyanophenyl
Derived from 2-chloroacetyl chloride and 4-cyanoaniline Cyanophenyl group improves π-π stacking interactions
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO - Chloroacetamide
- 4-Fluorophenyl
Synthesized via condensation of 2-chloroacetyl chloride with 4-fluoroaniline Fluorine enhances metabolic stability and bioavailability
2-(4-Chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide C₁₄H₉Cl₂F₂NO₂ - Difluoroacetamide
- Dual chlorophenyl groups
Alkylation/fluorination of acetamide precursors Fluorine atoms increase electronegativity and stability
2-[2-(4-Chlorophenoxy)phenyl]acetic Acid C₁₄H₁₁ClO₃ - Acetic acid
- 4-Chlorophenoxy
Synthesized via Friedel-Crafts or Ullmann coupling Carboxylic acid group enables salt formation

Structural and Functional Comparisons

  • Alkyl Chain Length: The undecyl chain in this compound distinguishes it from shorter-chain analogs (e.g., 2-chloro-N-(4-cyanophenyl)acetamide).
  • Halogenation: The 4-chlorophenoxy group is shared with 2-[2-(4-chlorophenoxy)phenyl]acetic acid, but the latter’s carboxylic acid group introduces acidity absent in acetamide derivatives .
  • Electron-Withdrawing Groups: Compounds like 2-{4-nitrophenyl}-N-undecylacetamide and 2-chloro-N-(4-cyanophenyl)acetamide feature nitro and cyano groups, respectively, which intensify electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

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